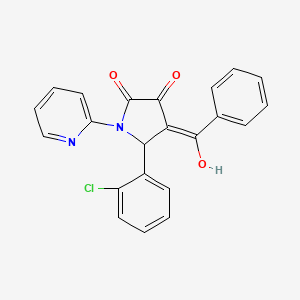![molecular formula C23H27N3O2 B5501537 4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration of complex organic molecules, such as tetrahydro-1,4-benzoxazepin derivatives, encompasses a broad spectrum of scientific interest due to their potential applications in medicinal chemistry and material science. These compounds often exhibit a wide range of biological activities and chemical properties, making them valuable subjects for synthesis and structural analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, Claisen type reactions, and cyclo-condensation processes. For example, a practical synthesis method for an orally active CCR5 antagonist highlighted the complexity and intricacy of synthesizing tetrahydro-1,4-benzoxazepin derivatives, starting from esterification to final amidation steps (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. The structural reassignment of compounds initially reported as benzazepin derivatives to their correct structures underscores the importance of rigorous structural validation (Anastasiou et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving tetrahydro-1,4-benzoxazepin derivatives can lead to a variety of products depending on the reaction conditions and the nature of the reactants. For instance, reactions of azine phosphoranes with benzalphthalide showcased the formation of pyrazolo[1,5-d][2,4]benzoxazepines, demonstrating the reactive flexibility of benzoxazepin derivatives (Schweizer et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and for their application in drug formulation and material science. The analysis of physical properties often requires a combination of techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the applications of tetrahydro-1,4-benzoxazepin derivatives. Investigations into the antimicrobial and anti-inflammatory activities of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety exemplify the diverse chemical behaviors and potential applications of these compounds (Kendre et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Kendre, Landge, and Bhusare (2015) explored the synthesis of novel derivatives, including pyrazole and benzoxazepine compounds. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such chemical structures in medical research applications (Kendre, Landge, & Bhusare, 2015).
Ring Transformation and Structural Studies
Kurasawa et al. (1988) investigated the transformation of 1,5-benzoxazepines into spirobenzoxazoles, contributing to the understanding of the chemical behavior and potential applications of benzoxazepine derivatives in synthetic chemistry (Kurasawa et al., 1988).
Practical Synthesis in Pharmacology
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, which involved a benzazepine core structure. This research highlights the significance of such compounds in the development of pharmaceutical agents (Ikemoto et al., 2005).
Molecular Structure Analysis
Holzer et al. (2003) conducted NMR spectroscopic investigations on compounds with a pyrazolone structure, contributing to the field of molecular structure analysis and its implications in chemistry and pharmaceutical sciences (Holzer et al., 2003).
Reassignment of Compound Structures
Anastasiou et al. (1993) reexamined the structures of certain benzazepin-5-ols, leading to a reassignment of their structure. This kind of research is crucial in ensuring the accuracy of chemical compound identification in scientific studies (Anastasiou et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-methylphenyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)26-14-18(12-24-26)13-25-8-9-28-23-20(15-25)10-19(11-22(23)27)21-7-5-4-6-17(21)3/h4-7,10-12,14,16,27H,8-9,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOBSYDGVRWIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CN(N=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)